molecular formula C15H16F2N2O2S B7531939 2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide

2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No. B7531939
M. Wt: 326.4 g/mol
InChI Key: GMOWHXXTVBOKDW-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole carboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide has significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, the compound has shown good stability under various conditions, making it suitable for long-term storage. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide. One potential direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another direction is to study the compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on developing more efficient synthesis methods for the compound and improving its solubility in water.

Synthesis Methods

The synthesis of 2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide involves a multistep process that includes the reaction of 3,5-difluoro-4-methoxyaniline with tert-butyl isocyanate to form the corresponding urea derivative. The urea derivative is then reacted with 2-bromoacetic acid to form the thiazole carboxamide compound.

Scientific Research Applications

2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an anti-inflammatory agent and a potential anticancer drug.

properties

IUPAC Name

2-tert-butyl-N-(3,5-difluoro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2S/c1-15(2,3)14-18-7-11(22-14)13(20)19-8-5-9(16)12(21-4)10(17)6-8/h5-7H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOWHXXTVBOKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=O)NC2=CC(=C(C(=C2)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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